molecular formula C12H16O B1279034 [(Pent-4-en-1-yloxy)methyl]benzene CAS No. 81518-74-3

[(Pent-4-en-1-yloxy)methyl]benzene

Cat. No.: B1279034
CAS No.: 81518-74-3
M. Wt: 176.25 g/mol
InChI Key: HGTJLOSSHOFXQI-UHFFFAOYSA-N
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Description

[(Pent-4-en-1-yloxy)methyl]benzene is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
The exact mass of the compound Benzene, [(4-pentenyloxy)methyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Benzene derivatives have been used in synthesizing various compounds. For instance, a study by Ono et al. (1994) explored the reactivity of methyl 4,5-epoxy-(2E)-pentenoate with aromatic nucleophiles, leading to the synthesis of 4-Aryl-5-hydroxy-(2E)-pentenoate derivatives (Ono, Todoroki, Yamamoto, & Akita, 1994).

  • In another study, Kliegel et al. (2002) described the creation of a compound containing a five-membered BONCO heterocycle, which was formed using a benzene derivative (Kliegel, Schumacher, Patrick, Rettig, & Trotter, 2002).

Catalysis and Isomerization

  • The isomerization of 4-methyl-1-pentene catalyzed in benzene was studied by Petit et al. (1981), providing insights into catalytic processes involving benzene derivatives (Petit, Arzouyan, Peiffer, & Gaydou, 1981).

  • Bender and Widenhoefer (2005) reported the use of a benzene derivative in the platinum-catalyzed intramolecular hydroamination of unactivated olefins, showcasing the versatility of benzene compounds in catalytic reactions (Bender & Widenhoefer, 2005).

DNA Methylation and Toxicological Studies

  • A study by Hu et al. (2014) indicated the impact of benzene and its metabolites on global DNA methylation in human cells, highlighting the toxicological relevance of benzene compounds (Hu, Ma, Zhang, Yu, Sheng, & Fu, 2014).

  • Yang et al. (2015) examined benzene metabolites' effects on STAT-3 hypomethylation, further elucidating the biochemical implications of benzene derivatives (Yang, Bai, Chen, & Gao, 2015).

Environmental and Health Impacts

  • Chen et al. (2008) assessed the genotoxicity of benzene and its analogs, demonstrating the environmental and health implications of these compounds (Chen, Hseu, Liang, Kuo, & Chen, 2008).

  • Tian et al. (2012) investigated the methylation patterns in mouse bone marrow cells exposed to benzene derivatives, adding to the understanding of benzene's health impacts (Tian, Peng, Yu, Yang, & Yan, 2012).

Safety and Hazards

While specific safety and hazard information for “Benzene, [(4-pentenyloxy)methyl]-” is not available, it’s important to note that benzene and its derivatives can be harmful. Benzene, for example, can cause skin irritation and is toxic to aquatic life . It can also cause blood cancers like leukemia and affect bone marrow and blood production .

Biochemical Analysis

Biochemical Properties

Benzene, [(4-pentenyloxy)methyl]-, plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can participate in free radical bromination at the benzylic position, which is a common reaction in organic synthesis

Molecular Mechanism

At the molecular level, Benzene, [(4-pentenyloxy)methyl]-, exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, which in turn affect cellular functions. The compound’s ability to participate in free radical reactions at the benzylic position is a key aspect of its molecular mechanism .

Properties

IUPAC Name

pent-4-enoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTJLOSSHOFXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447186
Record name Benzene, [(4-pentenyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81518-74-3
Record name Benzene, [(4-pentenyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(pent-4-en-1-yloxy)methyl]benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzoyl chloride (0.2 mol, 23 ml) was added dropwise to a solution of 4penten-1-ol (0.2 mol, 20 ml) in pyridine and stirred overnight at room temperature. The reaction mixture was poured into 100 mlof water and the organic layer separated. The product mixture was washed, sequentially, with dilute HCl, saturated aqueous Na2CO3, and water. The organic layer was dried over anhydrous Na2CO3 and the product distilled: bp 90°-98° (1.0 mmHg); yield 26.9g, (71%); NMR (neat) δ 1.5 (broad m, 4, alkyl), 3.8 (t, 2, --OCH2 --), 4.6 (m, 2, =CH2), 5.2 (m, 1, =CH--), 7.3 (m, 5, ArH).
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